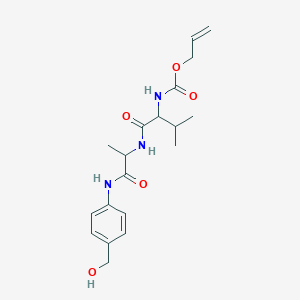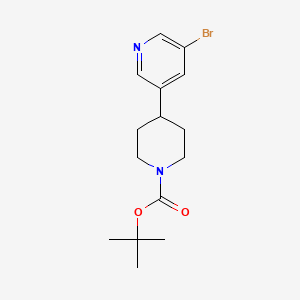
4-Bromo-2,6-diacetylpyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
La 4-Bromo-2,6-diacétylpyridine est un composé organique de formule moléculaire C9H8BrNO2. Il s'agit d'un dérivé de la pyridine, substitué par du brome et des groupes acétyle aux positions 4 et 2,6, respectivement.
Méthodes De Préparation
Voies de Synthèse et Conditions de Réaction
La synthèse de la 4-Bromo-2,6-diacétylpyridine implique généralement la bromation de la 2,6-diacétylpyridine. Une méthode courante comprend la réaction de la 2,6-diacétylpyridine avec du brome en présence d'un solvant approprié tel que le dichlorométhane. La réaction est réalisée dans des conditions contrôlées pour assurer une bromation sélective à la position 4 .
Méthodes de Production Industrielle
Les méthodes de production industrielle de la 4-Bromo-2,6-diacétylpyridine peuvent impliquer des voies de synthèse similaires, mais elles sont optimisées pour la production à grande échelle. Cela inclut l'utilisation de réacteurs à écoulement continu et de systèmes automatisés pour assurer une qualité et un rendement constants. Les conditions de réaction sont soigneusement surveillées pour minimiser les sous-produits et maximiser l'efficacité du processus .
Analyse Des Réactions Chimiques
Types de Réactions
La 4-Bromo-2,6-diacétylpyridine subit différents types de réactions chimiques, notamment :
Réactions de Substitution : L'atome de brome peut être substitué par d'autres groupes fonctionnels en utilisant des réactions de substitution nucléophile.
Réactions d'Oxydation et de Réduction : Les groupes acétyle peuvent subir une oxydation pour former des acides carboxyliques ou une réduction pour former des alcools.
Réactions de Couplage : Elle peut participer à des réactions de couplage pour former des molécules plus complexes.
Réactifs et Conditions Courants
Substitution Nucléophile : Réactifs tels que le méthylate de sodium ou le tert-butylate de potassium dans des solvants comme le méthanol ou le diméthylsulfoxyde.
Oxydation : Réactifs comme le permanganate de potassium ou le trioxyde de chrome en conditions acides ou basiques.
Principaux Produits
Produits de Substitution : Diverses pyridines substituées en fonction du nucléophile utilisé.
Produits d'Oxydation : Acides carboxyliques ou cétones.
Produits de Réduction : Alcools ou alcanes.
4. Applications de la Recherche Scientifique
La 4-Bromo-2,6-diacétylpyridine a plusieurs applications de recherche scientifique, notamment :
Chimie : Utilisée comme élément de base pour la synthèse de molécules organiques plus complexes et de composés de coordination.
Biologie : Investigée pour ses activités biologiques potentielles, notamment ses propriétés antimicrobiennes et anticancéreuses.
Médecine : Explorée comme candidat médicament potentiel en raison de sa capacité à interagir avec des cibles biologiques.
Industrie : Utilisée dans le développement de matériaux et de catalyseurs avancés
5. Mécanisme d'Action
Le mécanisme d'action de la 4-Bromo-2,6-diacétylpyridine implique son interaction avec des cibles moléculaires spécifiques. Par exemple, dans les systèmes biologiques, elle peut interagir avec des enzymes ou des récepteurs, entraînant des changements dans les processus cellulaires. Le brome et les groupes acétyle jouent un rôle crucial dans son affinité de liaison et sa spécificité. Le composé peut moduler diverses voies de signalisation, y compris celles impliquées dans la prolifération cellulaire et l'apoptose .
Applications De Recherche Scientifique
4-Bromo-2,6-diacetylpyridine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and coordination compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.
Industry: Utilized in the development of advanced materials and catalysts
Mécanisme D'action
The mechanism of action of 4-Bromo-2,6-diacetylpyridine involves its interaction with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The bromine and acetyl groups play a crucial role in its binding affinity and specificity. The compound can modulate various signaling pathways, including those involved in cell proliferation and apoptosis .
Comparaison Avec Des Composés Similaires
Composés Similaires
2,6-Diacetylpyridine : Ne possède pas la substitution au brome, ce qui entraîne une réactivité et des applications différentes.
4-Bromo-2,6-diméthylpyridine : Structure similaire mais avec des groupes méthyle au lieu de groupes acétyle, affectant ses propriétés chimiques et ses utilisations.
4-Bromo-2,6-diformylpyridine : Contient des groupes formyle au lieu de groupes acétyle, ce qui entraîne une réactivité différente dans les réactions chimiques
Unicité
Sa capacité à subir diverses transformations chimiques et à interagir avec des cibles biologiques en fait un composé précieux en recherche et dans l'industrie .
Propriétés
Formule moléculaire |
C9H8BrNO2 |
|---|---|
Poids moléculaire |
242.07 g/mol |
Nom IUPAC |
1-(6-acetyl-4-bromopyridin-2-yl)ethanone |
InChI |
InChI=1S/C9H8BrNO2/c1-5(12)8-3-7(10)4-9(11-8)6(2)13/h3-4H,1-2H3 |
Clé InChI |
RDIYEGXICVUSOI-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=CC(=CC(=N1)C(=O)C)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![10-(Cyclopropylmethyl)-13-methoxy-1-methyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-4-ol](/img/structure/B12303169.png)
![2-([1,1'-Biphenyl]-2-yl)propanoic acid](/img/structure/B12303178.png)



![Methyl 2-[(1-{2-cyclohexyl-2-[2-(methylamino)propanamido]acetyl}pyrrolidin-2-yl)formamido]-3,3-diphenylpropanoate](/img/structure/B12303207.png)
![6-[4-(4-Hydroxyphenyl)-2,2-dimethyl-5-oxoimidazolidin-1-yl]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B12303213.png)

![2H-1-Benzopyran-2-one, 7-[(3,3-dimethyloxiranyl)methoxy]-6-methoxy-](/img/structure/B12303243.png)
![3-[(2-Methylpropan-2-yl)oxy]-2-prop-2-enylcyclobutan-1-amine;hydrochloride](/img/structure/B12303246.png)
![[1,3-bis(1-naphthalen-1-ylethyl)-1,3,2-diazaphosphol-2-yl] trifluoromethanesulfonate](/img/structure/B12303252.png)
![(2S)-2-{[1-(2,1,3-Benzothiadiazole-4-sulfonyl)piperidin-4-YL]formamido}-4-(methylsulfanyl)butanoic acid](/img/structure/B12303259.png)

![2-[[14-Hydroxy-15-[5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-6-[4-hydroxy-3-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-7,7,12,16-tetramethyl-9-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl]oxy]oxane-3,4,5-triol](/img/structure/B12303277.png)
